molecular formula C7H12N4O2S B13199007 {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonamide

{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonamide

Cat. No.: B13199007
M. Wt: 216.26 g/mol
InChI Key: OHTAEIGGKHKKEX-UHFFFAOYSA-N
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Description

{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonamide is a heterocyclic compound that contains a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazolo-pyridine derivatives.

Scientific Research Applications

{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonate
  • {5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonyl chloride

Uniqueness

{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H12N4O2S

Molecular Weight

216.26 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanesulfonamide

InChI

InChI=1S/C7H12N4O2S/c8-14(12,13)5-7-10-9-6-3-1-2-4-11(6)7/h1-5H2,(H2,8,12,13)

InChI Key

OHTAEIGGKHKKEX-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NN=C2CS(=O)(=O)N)C1

Origin of Product

United States

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